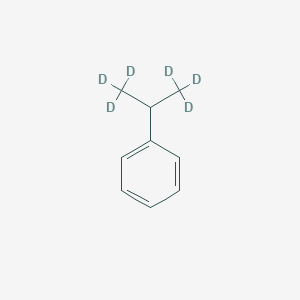

2-Phenylpropane-1,1,1,3,3,3-D6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenylpropane-1,1,1,3,3,3-D6 is a useful research compound. Its molecular formula is C9H12 and its molecular weight is 126.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

2-Phenylpropane-1,1,1,3,3,3-D6 serves as a valuable building block in organic synthesis. Its deuterated nature allows for the tracing of reaction pathways and mechanisms due to the distinct NMR signals produced by deuterium.

Case Study: Mechanistic Studies

In a study focusing on the synthesis of α-hydroxy ketones via domino oxidations, this compound was utilized to investigate reaction mechanisms. The compound's unique isotopic labeling provided insights into the reaction pathways and intermediates involved. The study demonstrated that using deuterated compounds can lead to a better understanding of complex organic reactions by tracking hydrogen transfer processes .

Analytical Chemistry

The compound is also used extensively in analytical chemistry for NMR spectroscopy. The presence of deuterium enhances the resolution and sensitivity of NMR spectra.

Application in NMR Spectroscopy

Deuterated solvents are often employed in NMR spectroscopy to minimize background signals from protons. In particular, this compound can be used as an internal standard or solvent in various NMR experiments. Its distinct chemical shifts help in identifying and quantifying other compounds in complex mixtures .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications due to its structural similarity to various pharmaceutical agents.

Case Study: Drug Development

Research has indicated that deuterated compounds can exhibit different pharmacokinetic properties compared to their non-deuterated counterparts. A study investigated the effects of deuteration on the metabolic stability of certain drug candidates. It was found that incorporating deuterium into the structure can enhance metabolic stability and reduce clearance rates in vivo . This property makes this compound a candidate for further exploration in drug development processes.

Environmental Testing

The compound has applications in environmental testing as well. Its high chemical purity and isotopic labeling make it suitable for tracing pollutants or studying environmental processes.

Application in Environmental Studies

This compound can be used as a tracer in studies examining the degradation pathways of organic pollutants. By analyzing the breakdown products using mass spectrometry or NMR spectroscopy with this labeled compound, researchers can gain insights into the environmental fate of various chemicals .

Data Summary Table

化学反応の分析

Oxidation Reactions

Cumene undergoes autoxidation to form cumene hydroperoxide (CHP), a critical industrial process for phenol and acetone production. For the deuterated analog:

| Reaction Step | Non-Deuterated (Cumene) | Deuterated (C<sub>9</sub>D<sub>6</sub>H<sub>6</sub>) | KIE (k<sub>H</sub>/k<sub>D</sub>) |

|---|---|---|---|

| Radical Initiation | Abstraction of H from C–H bond | Slower abstraction of D | ~2–6 (per bond) |

| Hydroperoxide Formation | ROO- + RH → ROOH + R- | Reduced rate due to C–D bonds | ~1.5–3 |

| Decomposition to Phenol/Acetone | Acid-catalyzed cleavage of CHP | Slower O–O bond cleavage | ~1.2–2 |

Mechanistic Insight : Deuteration reduces radical chain propagation efficiency due to stronger C–D bonds, lowering reaction rates .

Acid-Catalyzed Reactions

In Friedel-Crafts alkylation or isomerization:

-

Deuterium Effect : Protonation of the aromatic ring or isopropyl group is hindered, altering transition-state energetics.

-

Example : Isomerization to n-propylbenzene under H<sub>2</sub>SO<sub>4</sub> exhibits a KIE of ~1.5–2 .

Radical Reactions

Deuteration impacts reactions involving hydrogen abstraction:

-

Combustion : Slower ignition due to reduced H- radical availability.

-

Pyrolysis : Cracking to benzene and propene-d<sub>6</sub> occurs at higher temperatures compared to cumene .

Kinetic Isotope Effect Studies

-

Radical Stability : Used to quantify KIEs in cumene oxidation, confirming rate-determining steps involving C–H(D) abstraction .

-

Acid-Catalyzed Mechanisms : Deuterium labeling elucidates proton transfer pathways in zeolite-catalyzed cumene cracking .

Metabolic and Environmental Tracer Studies

特性

分子式 |

C9H12 |

|---|---|

分子量 |

126.23 g/mol |

IUPAC名 |

1,1,1,3,3,3-hexadeuteriopropan-2-ylbenzene |

InChI |

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i1D3,2D3 |

InChIキー |

RWGFKTVRMDUZSP-WFGJKAKNSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(C1=CC=CC=C1)C([2H])([2H])[2H] |

正規SMILES |

CC(C)C1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。